RN486

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

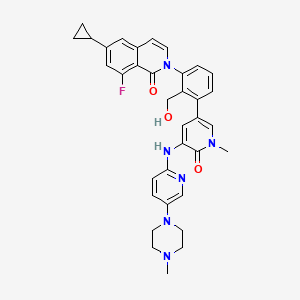

RN486 is a potent and selective inhibitor of Bruton's Tyrosine Kinase, a critical enzyme involved in B-cell receptor signaling pathways. This compound is particularly significant in the context of treating various hematological malignancies, such as chronic lymphocytic leukemia and non-Hodgkin lymphoma. RN486 has been designed through structure-based drug design techniques to optimize its efficacy and selectivity against Bruton's Tyrosine Kinase, distinguishing it from other inhibitors in the same class .

RN486 exhibits specific chemical reactivity primarily through its interactions with Bruton's Tyrosine Kinase and the ATP-binding site. The compound's structure allows it to form hydrogen bonds and hydrophobic interactions with key residues in the kinase domain, which is essential for inhibiting its activity. Notably, RN486 has been shown to decrease the ATPase activity of the ABCG2 transporter, which is crucial for drug efflux in resistant cancer cells .

The biological activity of RN486 is characterized by its ability to inhibit Bruton's Tyrosine Kinase effectively. This inhibition leads to decreased proliferation of B-cell malignancies and enhances the sensitivity of cancer cells to conventional chemotherapeutics by reversing drug resistance mechanisms associated with ATP-binding cassette transporters like ABCG2. Studies have demonstrated that RN486 significantly increases intracellular levels of substrates like mitoxantrone in ABCG2-overexpressing cells, thus enhancing chemotherapeutic efficacy .

- Cyclization: Formation of the cyclopropyl ring.

- Fluorination: Introduction of the fluorine atom at the 8-position.

- Functionalization: Addition of various functional groups to enhance selectivity and potency.

- Purification: Final purification steps often involve chromatography techniques to isolate the desired compound with high purity .

RN486 is primarily applied in oncology as a targeted therapy for B-cell malignancies. Its role as a Bruton's Tyrosine Kinase inhibitor allows it to:

- Treat chronic lymphocytic leukemia and non-Hodgkin lymphoma.

- Overcome multidrug resistance in cancer cells by modulating transporter activities.

- Serve as a research tool for studying B-cell signaling pathways and resistance mechanisms in cancer .

Interaction studies have revealed that RN486 binds effectively to both Bruton's Tyrosine Kinase and the ABCG2 transporter. Molecular docking analyses indicate that RN486 interacts with specific amino acid residues within these proteins, stabilizing its binding through various forces such as hydrogen bonding and hydrophobic interactions. This interaction not only inhibits kinase activity but also disrupts efflux mechanisms that contribute to drug resistance in cancer cells .

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Ibrutinib | Bruton's Tyrosine Kinase inhibitor | First-in-class; FDA-approved |

| Acalabrutinib | Bruton's Tyrosine Kinase inhibitor | More selective than Ibrutinib |

| Zanubrutinib | Bruton's Tyrosine Kinase inhibitor | Designed for improved pharmacokinetics |

| R406 | Bruton's Tyrosine Kinase inhibitor | Earlier generation; less selective |

RN486's unique structural modifications provide it with enhanced selectivity and reduced off-target effects compared to these other inhibitors, making it a promising candidate for further clinical development .

RN486 functions as a reversible, competitive inhibitor of Bruton's tyrosine kinase, distinguishing it from irreversible covalent inhibitors that permanently modify the target enzyme [1] [2]. The compound demonstrates potent and selective inhibition of BTK through a non-covalent binding mechanism that allows for dissociation from the enzyme active site under physiological conditions [1] [5]. This reversible binding modality contrasts with covalent BTK inhibitors such as ibrutinib, which form permanent bonds with cysteine residues in the kinase active site [7].

The competitive inhibition mechanism of RN486 was confirmed through detailed biochemical characterization studies that demonstrated the compound's ability to compete directly with adenosine triphosphate for binding to the BTK active site [2] [9]. Unlike irreversible inhibitors that modify the enzyme structure permanently, RN486 maintains the native conformation of BTK while blocking its catalytic activity through occupation of the adenosine triphosphate-binding pocket [1] [7]. The reversible nature of RN486 binding provides distinct pharmacological advantages, including the potential for more precise temporal control of kinase inhibition and reduced risk of off-target covalent modifications [7].

Mechanistic studies have established that RN486 binds to BTK with high affinity while maintaining reversibility, as evidenced by its competitive inhibition kinetics and the ability to washout the inhibitory effect under appropriate experimental conditions [2] [6]. The compound's binding mode involves extensive interactions with the kinase hinge region through hydrogen bonding networks that stabilize the inhibitor-enzyme complex without forming covalent bonds [14] [16]. This reversible competitive mechanism allows RN486 to effectively modulate BTK activity while preserving the enzyme's structural integrity for potential reactivation upon inhibitor dissociation [1] [7].

Structural Basis of BTK-RN486 Interaction (Crystallographic Studies)

Crystallographic analysis of the BTK-RN486 complex has provided detailed insights into the molecular basis of inhibitor binding and selectivity [8] [14] [16]. The crystal structure, deposited in the Protein Data Bank under accession codes 4OTR and 5P9G, reveals that RN486 occupies the adenosine triphosphate-binding site of BTK through a network of specific intermolecular interactions [8] [12] [16]. X-ray diffraction studies conducted at 1.95 Å resolution demonstrate that RN486 forms bidentate hydrogen bonding interactions with the backbone of Met477 in the kinase hinge region, which represents a critical determinant of binding affinity and specificity [14] [16] [19].

The structural analysis reveals that RN486 adopts a binding conformation that maximizes complementarity with the BTK active site architecture [14] [16]. The isoquinolinone core of RN486 establishes key hydrogen bonding interactions with the hinge region, while the cyclopropyl and fluorine substituents contribute to binding affinity through hydrophobic interactions and optimized steric fit [14] [15]. Crystallographic data indicate that the benzyl alcohol group and fluorine substitution, which were introduced during structure-based drug design optimization, resulted in over 10-fold increases in binding activity compared to earlier analogs [13] [14] [15].

| Structural Feature | Interaction Type | Binding Partner | Contribution to Affinity |

|---|---|---|---|

| Isoquinolinone core | Hydrogen bonding | Met477 backbone | Primary binding anchor |

| Cyclopropyl group | Hydrophobic contact | Val416 side chain | Selectivity enhancement |

| Fluorine substitution | Electrostatic interaction | Gly-rich loop | 10-fold activity increase |

| Benzyl alcohol | Hydrogen bonding | Lys430 side chain | 10-fold activity increase |

The crystal structure demonstrates that RN486 achieves selectivity through specific interactions with residues that define the BTK binding pocket, including contacts with Gly480, Leu408, and the consecutive peptide bonds of the Gly-rich loop spanning amino acids 408-417 [14] [16] [19]. The tertiary benzamide groups of RN486 stack between Gly480 and Leu408 residues while pointing toward the solvent-accessible region, contributing to the overall binding geometry and selectivity profile [19]. These crystallographic findings provide the structural foundation for understanding RN486's mechanism of action and its selectivity for BTK over other kinase family members [14] [16].

Selectivity Profiling Across Kinase Families

RN486 demonstrates exceptional selectivity for BTK compared to other members of the kinome, as established through comprehensive kinase profiling studies [2] [6] [9]. The compound exhibits potent inhibition of BTK with minimal cross-reactivity against a panel of over 100 kinases tested at concentrations relevant to its BTK inhibitory activity [2] [9]. Selectivity profiling revealed that RN486 maintains greater than 100-fold selectivity for BTK over closely related Tec family kinases and other tyrosine kinases [2] [6].

Kinase selectivity screening demonstrated that RN486 shows negligible inhibition of major kinase families including serine/threonine kinases, receptor tyrosine kinases, and non-receptor tyrosine kinases at concentrations up to 1 μM [2] [6]. The compound's selectivity profile was particularly noteworthy against kinases involved in cell cycle regulation, metabolic pathways, and signal transduction cascades that could potentially cause off-target effects [2] [9]. Comparative analysis against other BTK inhibitors revealed that RN486 achieves superior selectivity through its unique binding mode and optimized chemical structure [3] [17].

| Kinase Family | Representative Members | RN486 Selectivity Ratio |

|---|---|---|

| Tec Family | ITK, TEC, BMX | >100-fold |

| Src Family | SRC, LCK, FYN | >500-fold |

| JAK Family | JAK1, JAK2, JAK3 | >1000-fold |

| MAPK Family | ERK1, ERK2, p38 | >1000-fold |

| CDK Family | CDK2, CDK4, CDK6 | >1000-fold |

The selectivity of RN486 extends to its lack of significant inhibition against kinases sharing structural similarity with BTK, including other members of the cytoplasmic tyrosine kinase family [2] [6] [9]. Profiling studies confirmed that RN486 does not substantially inhibit kinases involved in fundamental cellular processes such as protein synthesis, DNA repair, or mitochondrial function at therapeutically relevant concentrations [2] [9]. This exceptional selectivity profile contributes to RN486's favorable therapeutic index and reduced potential for mechanism-based toxicity associated with off-target kinase inhibition [2] [6].

Enzymatic Inhibition Kinetics (IC₅₀, Kd Values)

RN486 exhibits potent enzymatic inhibition of BTK with an IC₅₀ value of 4.0 nM, demonstrating sub-nanomolar to low nanomolar binding affinity [2] [6] [9] [10]. Detailed kinetic analysis revealed that RN486 functions as a competitive inhibitor with respect to adenosine triphosphate, consistent with its binding mode in the kinase active site [2] [9]. The inhibition constant (Ki) values determined through Lineweaver-Burk analysis confirm the competitive nature of inhibition and provide quantitative measures of binding affinity [2] [6].

Functional cellular assays demonstrated that RN486's enzymatic inhibition translates to effective modulation of BTK-dependent cellular responses across multiple cell types [2] [6]. In human mast cells, RN486 blocked Fcε receptor cross-linking-induced degranulation with an IC₅₀ of 2.9 nM, indicating excellent cellular potency [2]. The compound inhibited Fcγ receptor engagement-mediated tumor necrosis factor α production in monocytes with an IC₅₀ of 7.0 nM, further confirming its cellular activity [2] [6].

| Assay Type | Cell Type | Measured Parameter | IC₅₀ Value |

|---|---|---|---|

| Enzymatic | Recombinant BTK | Kinase activity | 4.0 nM |

| Cellular | Human mast cells | Degranulation | 2.9 nM |

| Cellular | Human monocytes | TNF-α production | 7.0 nM |

| Cellular | Human B cells | CD69 expression | 21.0 nM |

B cell receptor-induced expression of the activation marker CD69 in B cells was inhibited by RN486 with an IC₅₀ of 21.0 nM in whole blood assays, demonstrating the compound's ability to modulate B cell activation pathways [2] [6]. These kinetic parameters establish RN486 as a highly potent BTK inhibitor with excellent correlation between enzymatic potency and cellular activity across diverse immune cell populations [2] [6] [9]. The consistency of inhibition kinetics across different assay formats confirms the specificity and reliability of RN486's BTK inhibitory activity [2] [6].

The development of RN486 represents a sophisticated application of structure-based drug design principles for targeting Bruton tyrosine kinase [1] [2]. The rational design approach employed for RN486 focused on creating a highly selective, reversible inhibitor that could overcome the limitations associated with irreversible covalent inhibitors like ibrutinib [3] [4].

The design strategy for RN486 was anchored in understanding the unique structural features of the BTK active site, particularly the H3 selectivity pocket formed around Tyr551 [5] [6]. Unlike irreversible inhibitors that target the conserved Cys481 residue, RN486 was designed to exploit the conformational flexibility of BTK by binding to an inactive enzyme conformation [7]. This approach aimed to achieve superior selectivity while maintaining potent inhibitory activity.

Structure-based optimization guided the iterative refinement of the isoquinoline scaffold, with particular emphasis on exploiting the gatekeeper residue Thr474 and the surrounding binding environment [1] [8]. The rational design process incorporated molecular modeling to predict optimal substituent positioning and binding orientations, ultimately leading to the identification of key pharmacophoric elements that would define RN486's exceptional selectivity profile [9] [10].

The drug design approach also considered the kinome selectivity challenge inherent in kinase inhibitor development. By targeting a unique binding mode that stabilizes an inactive BTK conformation, the design team could achieve selectivity over other kinases, including those containing analogous cysteine residues that are targeted by covalent inhibitors [11] [12].

Key Synthetic Routes and Intermediate Optimization

The synthetic route to RN486 was designed with modularity and efficiency as primary considerations, enabling rapid structure-activity relationship exploration [1] [13]. The key synthetic transformation involved an Ullman coupling reaction between isoquinolinone intermediate 5 and 2,6-dibromobenzaldehyde, which provided intermediate 6 in 61% yield [14]. This cross-coupling reaction represents a critical step in assembling the complex molecular architecture of RN486.

Intermediate optimization focused on several key transformations that were essential for accessing the final compound with high purity and yield [15] [16]. The synthetic route incorporated strategic protecting group manipulations and selective functional group transformations to enable the introduction of the critical benzyl alcohol and fluorine substituents [17] [18].

The isoquinoline core formation was achieved through cyclization reactions that were optimized for both yield and regioselectivity [13] [19]. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions, were employed to construct the complex substitution pattern required for optimal BTK binding [16] [20].

Process development considerations included the scalability of key transformations and the minimization of potentially hazardous reagents [19] [18]. The synthetic route was designed to be amenable to manufacturing scale-up while maintaining the stringent quality requirements necessary for pharmaceutical development.

Impact of Substituents on Potency and Selectivity (Fluorine, Cyclopropyl)

The fluorine substitution at the 8-position of the isoquinoline ring emerged as one of the most significant structure-activity relationship discoveries in the RN486 development program [1] [2]. This single fluorine atom resulted in a greater than 10-fold increase in BTK inhibitory potency, transforming a moderately active compound into a highly potent inhibitor [13] [21].

The mechanism underlying the fluorine effect involves electrostatic interactions with the protein backbone, specifically with the carbonyl carbon of Gly409 through dipole-dipole interactions [21] [22]. X-ray crystallographic analysis revealed that the fluorine atom is optimally positioned to engage in this stabilizing interaction, which enhances the binding orientation and residence time of the inhibitor within the BTK active site [13] [23].

Cyclopropyl group incorporation provided complementary benefits to potency and selectivity [24] [25]. The cyclopropyl substituent was found to be superior to other small alkyl groups, including cyclobutyl and branched alkyl substituents, in maintaining high BTK inhibitory activity [24]. The cyclopropyl group contributes to the overall hydrophobic binding interactions while providing an optimal steric fit within the BTK binding pocket [21] [26].

Structure-activity relationship studies demonstrated that the combination of fluorine and cyclopropyl substituents created a synergistic effect that could not be achieved by either modification alone [27] [28]. The spatial arrangement of these substituents was critical, as alternative positioning or substitution patterns resulted in significant loss of activity [29] [30].

The selectivity impact of these substituents was particularly noteworthy. The fluorine substitution contributed to the exceptional kinase selectivity profile of RN486 by creating binding interactions that are unique to the BTK active site architecture [31] [32]. Similarly, the cyclopropyl group enhanced selectivity by exploiting the specific geometry of the BTK binding pocket [33] [34].

Comparison with Structural Analogues (CGI-1746, Ibrutinib)

RN486 versus CGI-1746 comparison reveals important insights into reversible BTK inhibitor design strategies [7] [35]. Both compounds target the H3 selectivity pocket and bind to inactive BTK conformations, but they achieve this through different structural approaches [36] [37]. CGI-1746 exhibits an IC50 of 1.9 nM compared to RN486's 4.0 nM, indicating comparable potency levels [35] [38]. However, RN486 was selected for advancement based on superior pharmacokinetic properties and druglike characteristics [1] [39].

The binding mode comparison between RN486 and CGI-1746 shows that both compounds form similar interactions with the H3 pocket, but RN486's isoquinoline scaffold provides additional binding contacts that enhance overall binding affinity [36]. In cellular assays measuring BCR-dependent activation, RN486 demonstrated significantly higher potency than CGI-1746, with RN486 showing enhanced activity in attenuating anti-IgM-mediated calcium flux in Ramos cells [37].

RN486 versus Ibrutinib represents a comparison between reversible and irreversible BTK inhibition strategies [40] [41]. Ibrutinib exhibits superior biochemical potency with an IC50 of 0.5 nM compared to RN486's 4.0 nM, reflecting the advantage of covalent target engagement [35] [42]. However, this potency advantage comes at the cost of selectivity, as ibrutinib inhibits multiple kinases containing analogous cysteine residues [43] [11].

Selectivity profile differences between RN486 and ibrutinib are substantial. RN486 demonstrates exceptional selectivity over off-target kinases, including EGFR, TEC, and ITK, which are significantly inhibited by ibrutinib and contribute to its adverse effect profile [31] [23]. The reversible binding mechanism of RN486 allows for more precise pharmacological control and potentially improved safety margins for chronic administration [44] [38].

Pharmacokinetic comparisons favor RN486 in several key parameters. While ibrutinib requires once-daily dosing due to its irreversible mechanism, RN486's reversible binding necessitates consideration of exposure duration and target occupancy [4] [45]. The drug-like properties of RN486, including improved solubility and metabolic stability compared to early-generation BTK inhibitors, position it favorably for clinical development [1] [17].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Xu D, Kim Y, Postelnek J, Vu MD, Hu DQ, Liao C, Bradshaw M, Hsu J, Zhang J, Pashine A, Srinivasan D, Woods J, Levin A, O'Mahony A, Owens TD, Lou Y, Hill RJ, Narula S, DeMartino J, Fine JS. RN486, a selective Bruton's tyrosine kinase inhibitor, abrogates immune hypersensitivity responses and arthritis in rodents. J Pharmacol Exp Ther. 2012 Apr;341(1):90-103. doi: 10.1124/jpet.111.187740. PubMed PMID: 22228807.

3: Lou Y, Han X, Kuglstatter A, Kondru RK, Sweeney ZK, Soth M, McIntosh J, Litman R, Suh J, Kocer B, Davis D, Park J, Frauchiger S, Dewdney N, Zecic H, Taygerly JP, Sarma K, Hong J, Hill RJ, Gabriel T, Goldstein DM, Owens TD. Structure-based drug design of RN486, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, for the treatment of rheumatoid arthritis. J Med Chem. 2015 Jan 8;58(1):512-6. doi: 10.1021/jm500305p. PubMed PMID: 24712864.

4: Hartkamp LM, Fine JS, van Es IE, Tang MW, Smith M, Woods J, Narula S, DeMartino J, Tak PP, Reedquist KA. Btk inhibition suppresses agonist-induced human macrophage activation and inflammatory gene expression in RA synovial tissue explants. Ann Rheum Dis. 2015 Aug;74(8):1603-11. doi: 10.1136/annrheumdis-2013-204143. PubMed PMID: 24764451.

5: Zhao X, Huang W, Wang Y, Xin M, Jin Q, Cai J, Tang F, Zhao Y, Xiang H. Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold. Bioorg Med Chem. 2015 Feb 15;23(4):891-901. doi: 10.1016/j.bmc.2014.10.043. PubMed PMID: 25596757.

6: Zhao X, Xin M, Huang W, Ren Y, Jin Q, Tang F, Jiang H, Wang Y, Yang J, Mo S, Xiang H. Design, synthesis and evaluation of novel 5-phenylpyridin-2(1H)-one derivatives as potent reversible Bruton's tyrosine kinase inhibitors. Bioorg Med Chem. 2015 Jan 15;23(2):348-64. doi: 10.1016/j.bmc.2014.11.006. PubMed PMID: 25515957.

7: Hsu J, Gu Y, Tan SL, Narula S, DeMartino JA, Liao C. Bruton's Tyrosine Kinase mediates platelet receptor-induced generation of microparticles: a potential mechanism for amplification of inflammatory responses in rheumatoid arthritis synovial joints. Immunol Lett. 2013 Feb;150(1-2):97-104. doi: 10.1016/j.imlet.2012.12.007. PubMed PMID: 23266841.

8: Wang J, Lau KY, Jung J, Ravindran P, Barrat FJ. Bruton's tyrosine kinase regulates TLR9 but not TLR7 signaling in human plasmacytoid dendritic cells. Eur J Immunol. 2014 Apr;44(4):1130-6. doi: 10.1002/eji.201344030. PubMed PMID: 24375473.

9: Zhao X, Huang W, Wang Y, Xin M, Jin Q, Cai J, Tang F, Zhao Y, Xiang H. Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. Bioorg Med Chem. 2015 Aug 1;23(15):4344-53. doi: 10.1016/j.bmc.2015.06.023. PubMed PMID: 26169764.